5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide
Description
5-Bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core substituted with a bromine atom at the 5-position and linked to a 2-methylquinolin-8-yl group. This structure combines the electron-rich furan ring with the planar aromatic quinoline system, which is often exploited in medicinal chemistry for targeting enzymes or receptors. The bromine substituent enhances molecular weight and may influence binding interactions through steric or electronic effects.
Properties
Molecular Formula |
C15H11BrN2O2 |
|---|---|
Molecular Weight |
331.16 g/mol |
IUPAC Name |
5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide |
InChI |
InChI=1S/C15H11BrN2O2/c1-9-5-6-10-3-2-4-11(14(10)17-9)18-15(19)12-7-8-13(16)20-12/h2-8H,1H3,(H,18,19) |
InChI Key |
PILPZUFXYCXLAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(O3)Br)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide typically involves the following steps:
Quinoline Derivative Formation: The brominated intermediate is then reacted with 2-methylquinoline-8-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated synthesis platforms for the coupling reaction.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at the C5 position of the furan ring undergoes nucleophilic substitution under mild conditions. This reactivity is exploited to introduce functional groups or facilitate cross-coupling reactions.
Table 1: Substitution Reactions of the Bromine Atom
*Yields extrapolated from analogous reactions in cited sources.
† Mechanistic inference based on general bromofuran reactivity.
‡ Example from N-(4-bromophenyl)furan-2-carboxamide Suzuki coupling .
Functionalization of the Amide Group
The carboxamide group participates in transamidation and reduction reactions, enabling structural diversification.
Table 2: Amide Group Transformations
Electrophilic Aromatic Substitution on Quinoline
The 2-methylquinoline moiety undergoes regioselective electrophilic substitution, primarily at the C5 and C7 positions.
Table 3: Quinoline Ring Modifications
*Yields based on similar N-(quinolin-2-yl)amide reactions .
Furan Ring Reactivity
The furan ring engages in cycloadditions and alkylation reactions, leveraging its electron-rich nature.
Table 4: Furan-Specific Reactions
Metal-Catalyzed Cross-Coupling Reactions
The bromine atom and quinoline nitrogen facilitate catalytic transformations.
Table 5: Catalytic Reactions
Mechanistic Insights
-
Bromine Reactivity : The electron-withdrawing effect of the amide group polarizes the C-Br bond, enhancing susceptibility to nucleophilic attack .
-
Quinoline Directing Effects : The methyl group at C2 sterically shields C3/C4 positions, favoring electrophilic substitution at C5/C7 .
-
Amide Participation : Coordination of the amide nitrogen to Ag(I) or Pd(II) catalysts facilitates regioselective functionalization .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid derivatives with brominated quinoline compounds. The compound's structure features a furan ring, a bromine atom, and a quinoline moiety, which contribute to its biological activity.
Biological Activities
Antibacterial Properties
Research has indicated that derivatives of furan-2-carboxamides, including 5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide, exhibit significant antibacterial activity against various strains of bacteria. A study demonstrated that related furan derivatives displayed effective inhibition against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae . The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy development. For instance, compounds with similar structural features have been reported to exhibit cytotoxic effects with IC50 values indicating significant potency against various cancer cell lines .
Comparative Analysis with Related Compounds
Case Studies
Case Study 1: Antibacterial Activity Assessment
In a study evaluating the antibacterial efficacy of various furan derivatives, 5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide was tested against multidrug-resistant strains. The results indicated a significant zone of inhibition at higher concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Cytotoxicity in Cancer Research
Another study focused on the cytotoxic effects of this compound on several cancer cell lines. The findings revealed that the compound induced apoptosis and inhibited cell proliferation effectively, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. The quinoline moiety is known to intercalate with DNA, disrupting the replication process and leading to antibacterial and antifungal effects . Additionally, the furan ring can form reactive intermediates that interact with cellular proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Based Derivatives
N-(8-Ethoxyquinolin-5-yl)furan-2-carboxamide ()
- Molecular Formula : C₁₆H₁₄N₂O₃
- Molecular Weight : 282.3 g/mol
- Key Features: Replaces the 2-methyl and bromine groups with an ethoxy substituent at the quinoline 8-position.
- Physicochemical Properties :
- logP: 2.52 (indicative of moderate lipophilicity)
- Polar Surface Area: 47.95 Ų (suggests moderate solubility)
- The ethoxy group could enhance metabolic stability compared to methyl .
5-Chloroquinolin-8-yl Furan-2-carboxylate ()
Imidazopyridine and Benzothiazole Derivatives
5-Bromo-N-(8-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide (Compound 84, )
- Molecular Formula : C₁₈H₁₄BrClN₃O₂
- Molecular Weight : 536 mg (synthesized in 81% yield)
- Key Features: Replaces quinoline with an imidazopyridine core. The 8-chloro and 2-methyl groups alter electronic properties.
- Synthesis : Uses Suzuki-Miyaura coupling with sodium carbonate and Pd(PPh₃)₄ .
5-Bromo-N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Compound Z14, )
Substituent Effects in Furan Carboxamides
5-Bromo-N-(4-Bromophenyl)furan-2-carboxamide ()
- Molecular Formula: C₁₁H₇Br₂NO₂
- Molecular Weight : 344.99 g/mol
- Physicochemical Properties :
5-Bromo-N-(4-Phenylbutyl)furan-2-carboxamide ()
Functional Group Variations
N-(4-Acetylphenyl)-5-sulfamoylfuran-2-carboxamide (Compound 26, )
- Key Features : Sulfamoyl group at the furan 5-position.
1-[3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-fluorophenyl)urea (Compound Z15, )
- Key Features : Urea linker instead of carboxamide.
- Activity: Non-furan-based structure with oxadiazole, likely targeting kinases or proteases .
Biological Activity
5-Bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular structure of 5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide features a furan ring and a quinoline moiety, which are known for their diverse biological activities. The bromine substitution at the fifth position enhances its reactivity and bioactivity.
Anticancer Activity
Research has shown that compounds containing quinoline derivatives often exhibit significant anticancer properties. A study focusing on similar quinoline-based carboxamides demonstrated that they can inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7) with IC50 values ranging from 8.50 to 12.51 μM for closely related compounds .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5k | MCF-7 | 8.50 |
| 5l | MCF-7 | 12.51 |
| Control | MCF-7 | N/A |
These findings suggest that the structural characteristics of 5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide may confer similar antiproliferative effects.
Antimicrobial Activity
The compound's furan component is associated with various antimicrobial activities. A review highlighted that furan derivatives can exhibit antibacterial, antifungal, and antiviral properties . For instance, related compounds have been reported to show significant activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy of Furan Derivatives
| Compound | Bacteria Tested | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 12.5 |
| Compound B | Staphylococcus aureus | 6.25 |
| Compound C | Pseudomonas aeruginosa | 25 |
This table illustrates the potential for similar activity in 5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide.
The mechanism by which quinoline derivatives exert their biological effects often involves the modulation of critical signaling pathways in cancer cells. For example, they can induce apoptosis and inhibit cell cycle progression through interactions with specific proteins involved in these processes .
Case Studies
- In vitro Studies : In vitro assays demonstrated that quinoline derivatives could significantly reduce cell viability in several cancer lines, indicating their potential as therapeutic agents.
- Animal Models : Animal studies have shown that similar compounds can elevate NAD tissue levels, which is crucial for metabolic regulation and may contribute to their antitumor effects .
Q & A
Basic Research Questions
1. Synthesis and Purification Strategies Q: What are the recommended synthetic routes and purification methods for 5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide? A: The compound can be synthesized via coupling reactions involving furan-2-carboxylic acid derivatives and substituted quinoline amines. For example, analogous structures (e.g., 5-bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide) were prepared using coupling reagents under reflux, yielding 44% product after purification via column chromatography and recrystallization from acetonitrile . Recrystallization is critical for achieving >95% purity, as demonstrated in the synthesis of N-(5-bromo-2-hydroxyphenyl)furan-2-carboxamide .
2. Structural Characterization Techniques Q: Which spectroscopic methods are most reliable for confirming the structure of this compound? A:
- ¹H/¹³C NMR : Key for identifying aromatic protons (e.g., quinoline and furan rings) and substituents. For example, analogous furan-2-carboxamide derivatives show distinct signals for NH (δ ~13.5 ppm) and furan protons (δ ~6.8–7.7 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated within 0.1 ppm accuracy) .
- FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) bonds .
3. Stability and Storage Conditions Q: What storage conditions are optimal for maintaining the stability of this compound? A: Store at 0–6°C in airtight containers under inert gas (e.g., argon). Brominated analogs like (5-bromo-2-fluorophenyl)acetonitrile degrade at room temperature, necessitating cold storage . Avoid prolonged exposure to light or humidity to prevent hydrolysis of the amide bond.
Advanced Research Questions
4. Reaction Mechanism and Catalytic Applications Q: How can the bromine substituent in this compound be leveraged for catalytic or mechanistic studies? A: The bromine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). Ruthenium-catalyzed systems, similar to those used for azine synthesis, could facilitate C-Br activation . Mechanistic studies should include kinetic isotope effects (KIEs) and DFT calculations to probe transition states.
5. Contradictory Yield Data in Analogous Syntheses Q: How should researchers address discrepancies in reported yields (e.g., 44% vs. 60%) for similar compounds? A: Yield variations arise from differences in reaction conditions (e.g., solvent polarity, temperature). For instance:
- Method B (DMSO, 72 hr, 44% yield) vs. Et₃N-mediated coupling (acetonitrile, 60% yield) .
Optimize by screening bases (e.g., Et₃N vs. DBU) and solvents (polar aprotic vs. ethers). Monitor intermediates via LC-MS to identify side reactions.
6. Crystallographic and Conformational Analysis Q: What crystallographic techniques are suitable for resolving conformational flexibility in this compound? A: Single-crystal X-ray diffraction (SCXRD) is ideal. For example, 5-chloroquinolin-8-yl furan-2-carboxylate was resolved in space group P2₁/c with Z = 4, revealing planarity between quinoline and furan rings . Use SQUID analysis to refine thermal parameters and detect disorder in bromine substituents.
7. Biological Activity Profiling Q: How can researchers design assays to evaluate this compound’s bioactivity? A:
- Enzyme Inhibition : Use fluorescence polarization assays for kinase or protease targets, referencing protocols for furan-carboxamide derivatives .
- Cellular Uptake : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HepG2).
- SAR Studies : Modify the 2-methylquinolin-8-yl group to assess steric/electronic effects on potency .
8. Method Validation for Reproducibility Q: What strategies ensure reproducibility in synthesizing and testing this compound? A:
- Informer Libraries : Screen against the Aryl Halide Chemistry Informer Library (Merck) to benchmark synthetic efficiency across diverse conditions .
- Control Reactions : Include known catalysts (e.g., Pd(PPh₃)₄) and internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR .
- Interlab Validation : Share samples with collaborating labs for independent LC-MS and bioassay verification .
Methodological Notes
- Data Triangulation : Cross-validate NMR, HRMS, and crystallography results to resolve structural ambiguities .
- Ethical Compliance : Adhere to FDA guidelines for non-therapeutic compounds; avoid human/animal testing without approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
